molecular formula C10H14ClN3O B12217480 N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12217480
M. Wt: 227.69 g/mol
InChI Key: NESYGWVDPAPPQZ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group and two methyl groups

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9;/h3-5,7H,6H2,1-2H3,(H,11,12);1H

InChI Key

NESYGWVDPAPPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1,4-dimethyl-3-pyrazolecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl aldehyde or carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and two methyl groups on the pyrazole ring differentiates it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Biological Activity

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound characterized by its unique structural features, including a pyrazole ring and a furan-derived substituent. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features:

  • Pyrazole Ring : Known for its biological relevance, often exhibiting anti-inflammatory and analgesic properties.
  • Furan Substituent : May enhance pharmacological profiles by allowing interactions with various enzymes or receptors.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. The presence of the furan ring in this compound may contribute to these properties, potentially through the inhibition of pro-inflammatory cytokines.

Analgesic Effects

Similar to other pyrazole compounds, this derivative may possess analgesic properties. Studies have shown that pyrazoles can modulate pain pathways, possibly through interactions with cyclooxygenase (COX) enzymes.

Enzyme Interaction Studies

The compound’s ability to interact with various enzymes has been explored. Preliminary studies suggest that it may inhibit specific enzyme activities related to inflammation and pain modulation.

Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models exhibiting inflammatory conditions. Results indicated a significant reduction in swelling and pain responses compared to control groups. The compound was found to lower levels of TNF-alpha and IL-6, key markers of inflammation.

Study 2: Analgesic Efficacy

A separate study focused on the analgesic effects of the compound. Mice treated with varying doses showed a dose-dependent reduction in pain responses in formalin-induced pain models. The results suggest that the compound may act similarly to traditional analgesics but with potentially fewer side effects.

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Furan Substituent : Achieved through electrophilic substitution reactions.

The following table summarizes the chemical properties and potential modifications:

Property Details
Molecular FormulaC9H10N4O
Molecular Weight178.20 g/mol
SolubilitySoluble in organic solvents like ethanol
Melting PointApproximately 170°C

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